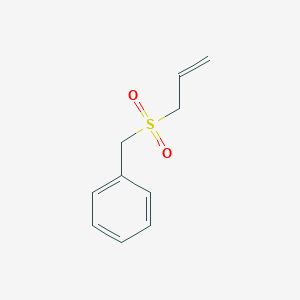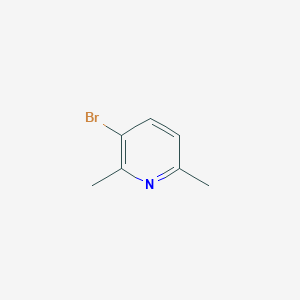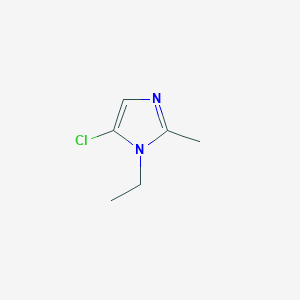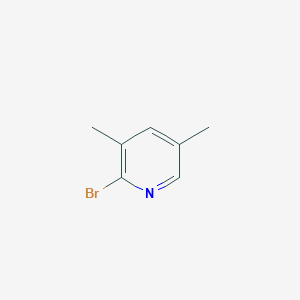![molecular formula C14H20O3 B181012 2-[2-(Sec-butyl)phenoxy]butanoic acid CAS No. 915921-89-0](/img/structure/B181012.png)
2-[2-(Sec-butyl)phenoxy]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[2-(Sec-butyl)phenoxy]butanoic acid” is a biochemical used for proteomics research . It has a molecular formula of C14H20O3 and a molecular weight of 236.31 .
Synthesis Analysis
The synthesis of an ester, such as “2-[2-(Sec-butyl)phenoxy]butanoic acid”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “2-[2-(Sec-butyl)phenoxy]butanoic acid” is represented by the formula C14H20O3 . The molecule has a mono-isotopic mass of 236.141251 Da .Physical And Chemical Properties Analysis
“2-[2-(Sec-butyl)phenoxy]butanoic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 355.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.4±3.0 kJ/mol and a flash point of 127.5±16.7 °C . The compound has a molar refractivity of 67.2±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 224.5±3.0 cm3 .科学研究应用
Proteomics
Application Summary
Proteomics, the study of proteins and their functions, could utilize this compound to investigate protein interactions and stability, given its potential to interact with hydrophobic protein domains.
Methods of Application
Experimental procedures might include mass spectrometry, protein affinity chromatography, and thermal stability assays to study protein binding and folding in the presence of the compound.
Results
The outcomes could reveal insights into protein structure-function relationships, with data on binding affinities and structural changes. However, specific proteomics data related to this compound is not available in the current search results .
Computational Chemistry
Application Summary
Computational chemistry could use this compound in molecular modeling studies to predict its reactivity and interactions with other molecules.
Methods of Application
Simulations using quantum chemistry or molecular dynamics would be performed to calculate the compound’s electronic structure and potential energy surfaces.
Results
Predicted data might include molecular geometries, reaction pathways, and energy barriers. Specific computational results are not available from the search results .
Biotechnology
Application Summary
Biotechnologists might explore the compound’s use in biocatalysis or as a building block for bio-based materials, leveraging its organic structure compatible with biological systems.
Methods of Application
Enzymatic reactions or fermentation processes could be set up to incorporate the compound into bio-based products.
Results
Metrics such as conversion efficiency, product yield, and biocompatibility would be evaluated, although detailed biotechnological data is not available .
Medicinal Chemistry
Application Summary
Medicinal chemists could investigate the compound for drug development, particularly as a scaffold for creating new drug candidates.
Methods of Application
Drug discovery processes would involve the design, synthesis, and biological evaluation of derivatives of the compound.
Results
Findings would focus on the pharmacological activity, selectivity, and toxicity profiles of the new entities. However, specific medicinal chemistry data is not provided in the search results .
Polymer Chemistry
Application Summary
Polymer chemistry could utilize the compound in the development of new polymeric materials, potentially exploiting its phenoxy group for polymer chain modification.
Methods of Application
Polymerization techniques such as free radical or condensation reactions could be used to incorporate the compound into polymers.
Results
The properties of the resulting polymers, such as mechanical strength, thermal stability, and chemical resistance, would be characterized, though specific polymer data is not available .
属性
IUPAC Name |
2-(2-butan-2-ylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-10(3)11-8-6-7-9-13(11)17-12(5-2)14(15)16/h6-10,12H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHWZJEVYGSKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586408 |
Source


|
| Record name | 2-[2-(Butan-2-yl)phenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Sec-butyl)phenoxy]butanoic acid | |
CAS RN |
915921-89-0 |
Source


|
| Record name | 2-[2-(Butan-2-yl)phenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

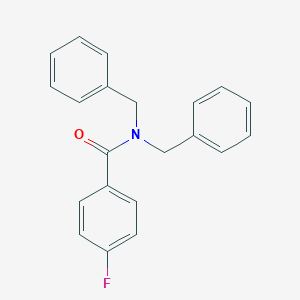
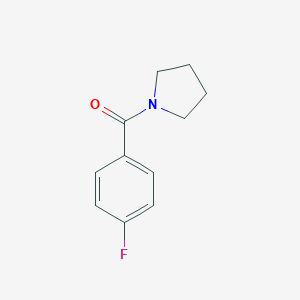
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)
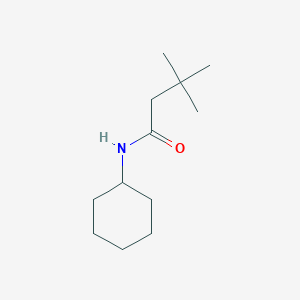
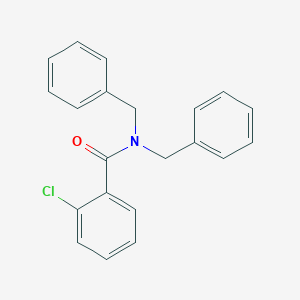
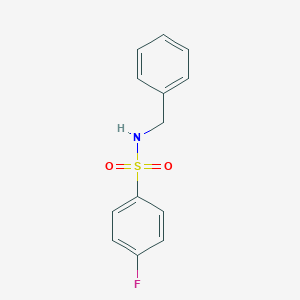
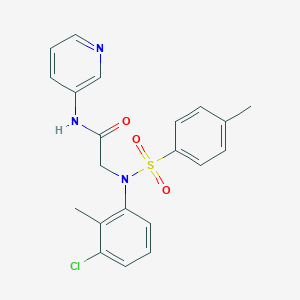
![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)
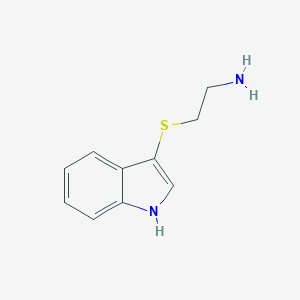
![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)
